Methyl 4-ethynylbenzoate

Cycloparaphenylene Photoluminescence quantum yield Solvatochromism

Researchers needing high-performance emissive materials or cationic MOF linkers face a physical form problem: liquid or low-melting ester analogs cause weighing errors and hinder automated synthesis. This crystalline solid (mp 93-97 °C) is the direct solution. - Achieves photoluminescence quantum yield of 0.77 in THF on [10]CPP scaffolds. - Enables 74% overall yield for triazolium linkers via CuAAC-methylation-hydrolysis. - Full Lipinski compliance and 26.3 Ų TPSA make it ideal for fragment-based library synthesis.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 3034-86-4
Cat. No. B1361237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethynylbenzoate
CAS3034-86-4
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C#C
InChIInChI=1S/C10H8O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,4-7H,2H3
InChIKeyJPGRSTBIEYGVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Ethynylbenzoate: Identity & Physicochemical Profile


Methyl 4-ethynylbenzoate (CAS 3034-86-4), also designated as 4-(methoxycarbonyl)phenylacetylene or 4-ethynylbenzoic acid methyl ester, is a para-disubstituted aromatic building block bearing a terminal alkyne and a methyl ester [1]. With a molecular formula of C₁₀H₈O₂ and a molecular weight of 160.17 g·mol⁻¹, this white-to-light-yellow crystalline solid melts at 93–97 °C and exhibits sparing aqueous solubility (0.16 g·L⁻¹ at 25 °C) with a calculated LogP of approximately 2.1–2.6 [1]. Its closest in-class analogs include ethyl 4-ethynylbenzoate (CAS 10602-03-6; mp ~28 °C), 4-ethynylbenzoic acid (CAS 10602-00-3; mp ~192 °C dec.), tert-butyl 4-ethynylbenzoate (CAS 111291-97-5; mp 71.5–72 °C), and sodium 4-ethynylbenzoate (CAS 144693-65-2). The combination of a crystalline solid morphology at ambient temperature, a relatively low molecular weight, and full compliance with Lipinski's Rule of Five distinguishes methyl 4-ethynylbenzoate within this chemical space [2].

Ambient crystalline solid Free-flowing powder at room temperature supports accurate weighing and automated dispensing.
Lipinski-compliant fragment Low molecular weight, balanced LogP, and zero H-bond donors favour fragment-based screening libraries.
Dual orthogonal handles Terminal alkyne enables Sonogashira/CuAAC; methyl ester permits mild hydrolysis or direct use.

Why Methyl 4-Ethynylbenzoate Resists Casual Substitution


Although the 4-ethynylbenzoate scaffold is shared across several ester variants, the specific ester group governs physical form at ambient temperature, hydrolytic susceptibility, and crystallinity—each of which directly impacts handling, storage, and synthetic workflow . The methyl ester is a crystalline solid at room temperature (mp 93–97 °C), whereas the ethyl analog melts near 28 °C and exists as a low-melting solid or liquid under typical laboratory conditions, complicating accurate weighing, automated dispensing, and long-term storage without refrigeration . The methyl ester offers a balanced hydrolytic lability—cleavable under mild basic conditions to liberate 4-ethynylbenzoic acid—while the tert-butyl ester requires stronger acidic conditions for deprotection and the free acid itself carries a carboxylic acid proton that can interfere with subsequent coupling or metallation steps . These differences mean that substituting one ester for another without re-optimizing reaction conditions or procurement specifications risks introducing physical handling errors, altering reaction kinetics, or generating unanticipated byproducts.

Ethyl ester is a low-melting solid or liquid at ambient temperature, complicating accurate weighing and robotic dispensing.
tert-Butyl ester requires strong acid for deprotection; free acid introduces a reactive proton that may interfere with metallation or coupling steps.
Free acid or mixed esters demand extra protection/deprotection sequences, altering synthetic step count and potential side reactions.

Methyl 4-Ethynylbenzoate: Differentiation Evidence vs. Analogs


Photoluminescence Enhancement in Cycloparaphenylene Derivatives

When incorporated as a double methyl 4-ethynylbenzoate (DP) substituent onto a [10]cycloparaphenylene ([10]CPP) core via Suzuki–Miyaura coupling, the resulting DP[10]CPP derivative exhibits a photoluminescence quantum yield (PLQY) of 0.77 in tetrahydrofuran [1]. This value represents a substantial enhancement over the unsubstituted [10]CPP parent, which is well documented to have a PLQY of approximately 0.65 under comparable conditions. The DP fragment induces a blueshift in the main absorption peak from 338 nm to 330 nm, a redshift in the weak absorption band from 390 nm to 398 nm, and a redshifted fluorescence emission spectrum [1]. Computational analysis confirms that the DP fragment disrupts the symmetry of the [10]CPP core, lifting Laporte-forbidden transitions and thereby enhancing the weak absorption band that feeds the emissive state [1].

PLQY enhancement
Head-to-head
DP[10]CPP PLQY 0.77 THF, Suzuki–Miyaura
[10]CPP PLQY ≈0.65 Literature baseline
Supports high-efficiency CPP fluorophore design.
Δλ shifts confirm symmetry breaking; reported in Nanoscale 2025.
Cycloparaphenylene Photoluminescence quantum yield Solvatochromism Intramolecular charge transfer Nanocarbon materials

Click Chemistry in MOF Linker Synthesis

In the synthesis of the first integrated triazolium-containing MOF linker, methyl 4-ethynylbenzoate was employed as the alkyne component in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with methyl 4-azidobenzoate, followed by N-methylation with methyl triflate and ester hydrolysis [1]. The three-step sequence delivered the target linker H₂L1ᴹᵉ in an overall yield of 74% [1]. This compares favorably with the analogous neutral triazole linker H₂L1(HCl), which was prepared via the equivalent non-methylated route and exhibited markedly different coordination behavior with Zn(NO₃)₂·6H₂O—[Zn(L1)₂(H₂O)₂] formed a 2-D MOF with zinc carboxylate chains, whereas no equivalent structure was observed for L1ᴹᵉ under identical conditions, demonstrating that the methyl ester's clean conversion to the triazolium linker directly enables access to structural motifs (including two distinct catenation isomers with Cu(II)) that are inaccessible with the neutral analog [1].

MOF linker yield
Head-to-head
Triazolium linker 74% overall CuAAC–methylation–hydrolysis
Neutral analog No 2-D Zn MOF Different coordination outcome
Enables charged, catenation-controlled MOF linkers.
Two Cu(II) catenation isomers isolated.
Metal-Organic Frameworks Click chemistry CuAAC Triazolium linkers Catenation control

Crystalline Solid vs. Semi-Solid: Ambient Handling Comparison

Methyl 4-ethynylbenzoate is a free-flowing crystalline powder with a melting point of 93–97 °C (lit. 95 °C), enabling straightforward weighing, quantitative transfer, and compatibility with automated solid-dispensing platforms at ambient temperature . In contrast, ethyl 4-ethynylbenzoate (CAS 10602-03-6) has a melting point of approximately 28 °C, meaning it exists as a low-melting solid or viscous liquid under typical laboratory conditions (20–25 °C) . This physical state difference introduces handling challenges including difficulty in accurate mass quantification, potential for incomplete transfer, and incompatibility with standard solid-dispensing robotics commonly employed in high-throughput synthesis and medicinal chemistry workflows . The methyl ester requires refrigerated storage (0–10 °C) for long-term stability, whereas the ethyl ester similarly requires 2–8 °C storage, offering no logistical advantage .

Ambient physical form
Cross-study comparable
Methyl ester Crystalline solid mp 93–97 °C
Ethyl ester Semi-solid/liquid mp ≈28 °C
Supports accurate weighing and automation.
Data compiled from vendor specifications.
Physical form Melting point Weighing accuracy Automated dispensing Storage stability

Copolymerization in Conjugated Poly(phenylacetylene) Synthesis

In a systematic study of poly(phenylacetylene) synthesis via metathesis polymerization using the WCl₆/Ph₄Sn catalytic system, methyl 4-ethynylbenzoate was successfully employed as a copolymerization partner with pentafluorophenyl 4-ethynylbenzoate (an activated ester monomer) [1]. The resulting copolymers achieved molecular weights in the range of 10,000–15,000 g·mol⁻¹ with narrow molecular weight distributions (Mw/Mn ≤ 2.1) [1]. Critically, methyl 4-ethynylbenzoate serves as a non-reactive diluent comonomer that moderates the density of activated ester sites along the polymer backbone, enabling post-polymerization functionalization with amines in a tunable fashion—a capability not achievable using the homopolymer of the activated ester alone, which reacts quantitatively even with aromatic amines [1]. Phenylacetylene itself was also tested as an alternative comonomer, but methyl 4-ethynylbenzoate provides the additional advantage of an ester handle that can be orthogonally hydrolyzed to introduce carboxylic acid functionality without cleaving the activated ester side chains [1].

Copolymer dispersity
Cross-study comparable
Copolymer Mw 10k–15k, Mw/Mn ≤2.1 Metathesis, WCl₆/Ph₄Sn
Homopolymer Fully reactive, no tunability No ester hydrolysis handle
Enables orthogonal post-polymerization modification.
Latent –COOH via mild ester hydrolysis.
Conjugated polymers Poly(phenylacetylene) Metathesis polymerization Activated ester Copolymerization

Lipinski Compliance and Drug-Likeness Profile

Methyl 4-ethynylbenzoate satisfies all four Lipinski Rule of Five criteria: molecular weight = 160.17 g·mol⁻¹ (≤500), LogP = 2.13–2.6 (≤5), hydrogen bond donors = 0 (≤5), and hydrogen bond acceptors = 2 (≤10) [1][2]. Its low polar surface area (PSA = 26.3 Ų) and only two rotatable bonds further support favorable membrane permeability predictions [1]. Within the 4-ethynylbenzoate ester series, the methyl ester offers the lowest molecular weight (160.17 Da) compared to the ethyl ester (174.20 Da), tert-butyl ester (202.25 Da), and sodium salt (168.13 Da), positioning it as the most fragment-like and atom-economical building block for fragment-based drug discovery [1][3]. The free acid (4-ethynylbenzoic acid, MW 146.15) is lighter but introduces a hydrogen bond donor (carboxylic acid OH) and a reactive acidic proton that can interfere with organometallic reagent compatibility during library synthesis [3].

Lipinski compliance
Class-level
MW 160.17, LogP 2.1–2.6, 0 HBD, 2 HBA, PSA 26.3 Ų
Fragment-like; supports drug-likeness screening.
Database-calculated; verify experimentally.
Drug-likeness Lipinski Rule of Five Fragment-based drug discovery LogP Polar surface area

Sonogashira Coupling in Symmetrical MOF Linker Synthesis

Methyl 4-ethynylbenzoate has been explicitly employed as the alkyne partner in Sonogashira cross-coupling with methyl 4-bromobenzoate to prepare symmetrical diarylethyne 3, a key intermediate in the ligand-elaboration strategy for constructing structurally diverse Zn-based mixed-ligand metal-organic frameworks [1]. The reaction leverages the matched ester functionalities on both coupling partners, ensuring that both termini of the resulting 4,4'-ethynylenedibenzoate linker bear identical methyl ester groups poised for subsequent hydrolysis or direct use in MOF synthesis [1]. This symmetrical diester strategy is not readily achieved with the free acid (which would require protection/deprotection) or with the ethyl ester (which would introduce an ester mismatch requiring separate hydrolysis optimization) [1]. The use of methyl 4-ethynylbenzoate in this context directly enabled the systematic variation of 3- and 3'-position functionality on the linker scaffold, producing a library of MOFs with differing connectivities and interpenetration levels [1].

Symmetric linker route
Supporting evidence
Single-step Sonogashira diester
Pd(PPh₃)₄, CuI, DMF
Protection-free access to symmetrical 4,4'-ethynylenedibenzoate.
Avoids 2 extra steps vs. free acid.
Sonogashira coupling Diarylethyne MOF linker Palladium catalysis Cross-coupling

Methyl 4-Ethynylbenzoate: Evidence-Based Application Scenarios


High-Efficiency Fluorophore Design with Cycloparaphenylene

Materials scientists developing luminescent cycloparaphenylene (CPP) derivatives for OLED, bioimaging, or sensing applications should select methyl 4-ethynylbenzoate as the substituent precursor. Direct comparative evidence demonstrates that double methyl 4-ethynylbenzoate modification of [10]CPP lifts Laporte-forbidden transitions and delivers a photoluminescence quantum yield of 0.77 in THF—an ~18% relative enhancement over unmodified [10]CPP [1]. This differentiated performance is not documented for any other 4-ethynylbenzoate ester in the CPP context. [1]

Charged Triazolium MOF Linkers via Click Chemistry

MOF chemists pursuing cationic framework architectures for heterogeneous catalysis or ion-exchange applications should specify methyl 4-ethynylbenzoate as the alkyne precursor for triazolium linker synthesis. The validated three-step CuAAC–methylation–hydrolysis sequence delivers the target linker in 74% overall yield and provides access to two distinct Cu(II) catenation isomers (α-form 3-fold interpenetrated; β-form 2-fold interpenetrated and porous) that are structurally inaccessible with the neutral triazole analog [1]. The methyl ester's compatibility with both the click reaction conditions and subsequent ester hydrolysis is essential to this sequence. [1]

Automated Synthesis for High-Throughput Medicinal Chemistry

Medicinal chemistry groups operating automated solid-dispensing platforms for library synthesis should preferentially procure methyl 4-ethynylbenzoate over the ethyl analog. The methyl ester's crystalline solid morphology at ambient temperature (mp 93–97 °C) ensures accurate powder dispensing and quantitative transfer, whereas ethyl 4-ethynylbenzoate (mp 28 °C) exists as a semi-solid or liquid under typical laboratory conditions, introducing weighing inaccuracies and robotic compatibility issues [1]. Furthermore, methyl 4-ethynylbenzoate's full Lipinski compliance (MW 160.17, LogP 2.13–2.6, 0 HBD, 2 HBA) and low polar surface area (26.3 Ų) make it the most fragment-like and atom-economical choice among the 4-ethynylbenzoate ester series for fragment-based drug discovery [2]. [1][2]

Tunable Conjugated Polymer Synthesis with Orthogonal Functionalization

Polymer chemists designing conjugated poly(phenylacetylene) backbones with controlled densities of reactive side chains should incorporate methyl 4-ethynylbenzoate as a copolymerization comonomer. When copolymerized with pentafluorophenyl 4-ethynylbenzoate under WCl₆/Ph₄Sn metathesis catalysis, it yields polymers with Mw 10,000–15,000 g·mol⁻¹ and narrow dispersity (Mw/Mn ≤ 2.1) [1]. The methyl ester side chains serve as latent carboxylic acid precursors that can be orthogonally hydrolyzed without affecting the activated pentafluorophenyl ester sites—a dual-functionalization strategy not possible with phenylacetylene comonomers or homopolymers of the activated ester alone [1]. [1]

Application
Selection Property
Validation Focus
CPP fluorophore design
PLQY enhancement capability
PLQY reproducibility in CPP substitution
Cationic MOF linker synthesis
Triazolium linker yield and catenation control
Yield and structural isomer reproducibility
Automated HTE and library synthesis
Crystalline solid morphology
Weighing accuracy and dispensing compatibility
Conjugated polymer post-functionalization
Orthogonal ester hydrolysis without affecting activated ester
Molecular weight and dispersity control

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